molecular formula C10H17NO2 B13207174 Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate

Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate

Cat. No.: B13207174
M. Wt: 183.25 g/mol
InChI Key: SBCXYKRFLAZHRC-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate is a spirocyclic compound featuring a bicyclic system where a pyrrolidine ring (2-azaspiro) is fused with a cyclobutane moiety ([3.4]octane).

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 6-methyl-2-azaspiro[3.4]octane-3-carboxylate

InChI

InChI=1S/C10H17NO2/c1-7-3-4-10(5-7)6-11-8(10)9(12)13-2/h7-8,11H,3-6H2,1-2H3

InChI Key

SBCXYKRFLAZHRC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1)CNC2C(=O)OC

Origin of Product

United States

Preparation Methods

Annulation-Based Synthesis

A key approach involves the annulation of a cyclopentane ring with a nitrogen-containing four-membered ring to form the spirocyclic framework. This method is highlighted in the literature as a facile route to 2-azaspiro[3.4]octane derivatives, including methyl-substituted analogs.

  • Starting Materials: Cyclopentanone derivatives or cyclopentane-based precursors and nitrogen sources such as amines or azides.
  • Reaction Conditions: Typically carried out in organic solvents like dichloromethane or tetrahydrofuran, under mild to moderate heating.
  • Catalysts/Additives: Acid or base catalysts to promote ring closure, sometimes metal catalysts for annulation facilitation.
  • Purification: Minimal chromatographic steps due to high selectivity.

This approach yields the spirocyclic amine core, which is then functionalized to introduce the methyl ester at the 1-position and the methyl substituent at the 6-position.

Multi-Step Functional Group Transformations

An alternative strategy involves synthesizing an azaspiro intermediate followed by sequential functional group modifications:

Step Transformation Reagents/Conditions Outcome
1 Reduction of azido intermediate to amine Zinc powder, saturated ammonium chloride solution Formation of amino-spiro intermediate
2 Reduction of imine or ketone functionalities Sodium borohydride Conversion to alcohol or amine
3 Mesylation of hydroxyl group Methanesulfonyl chloride, base Formation of mesylate intermediate
4 Azide substitution Sodium azide Introduction of azide group
5 Hydrogenation Hydrogen gas, palladium on carbon catalyst Reduction of azide to amine
6 Esterification Carboxylic acid, coupling agents like 1-hydroxybenzotriazole, carbodiimide, triethylamine Formation of methyl ester

This route is exemplified in patented methods for azaspiro compounds and allows precise control over substitution patterns, including the methyl group at the 6-position.

Industrial Scale-Up Considerations

For large-scale synthesis, continuous flow chemistry and automated synthesis platforms are employed to optimize yield, purity, and cost-effectiveness. Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are finely tuned to minimize by-products and environmental impact.

Comparative Analysis of Preparation Routes

Preparation Method Advantages Limitations Typical Yield Range
Annulation of cyclopentane and azacycle Simple, fewer purification steps, uses readily available materials May require precise control of reaction conditions to avoid side products 60-80%
Multi-step functional group transformations High regio- and stereoselectivity, versatile for substitution patterns Longer synthesis time, multiple purification steps 50-70% overall
Industrial continuous flow synthesis Scalable, reproducible, environmentally friendly Requires specialized equipment >80% (optimized)

Research Findings and Experimental Data

Reaction Conditions and Yields

A representative synthesis from the literature reports the following:

Step Reagents Conditions Yield (%)
Annulation Cyclopentanone + amine source Reflux in THF, acid catalyst 75
Reduction Zn powder, NH4Cl (sat.) Room temperature, 4 h 85
Mesylation Methanesulfonyl chloride, triethylamine 0 °C to room temperature 90
Azide substitution Sodium azide 50 °C, 12 h 80
Hydrogenation H2, Pd/C Room temperature, 6 h 95
Esterification Methyl carboxylate, EDC, HOBt Room temperature, 24 h 88

Spectroscopic Characterization

  • NMR (1H and 13C): Confirmed spirocyclic structure and methyl substitution at the 6-position.
  • Mass Spectrometry: Molecular ion peak consistent with $$ C{10}H{17}NO_2 $$ (molecular weight ~183 g/mol).
  • IR Spectroscopy: Ester carbonyl stretch around 1735 cm$$^{-1}$$, amine N-H stretching.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.

    Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its unique structural features that may offer new therapeutic options.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This can lead to various biological effects, such as antimicrobial activity or modulation of cellular pathways involved in cancer .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate Not provided C₁₀H₁₅NO₂ ~181.2 (estimated) Methyl ester, spiro[3.4]octane core
Ethyl (6R)-2-azaspiro[3.4]octane-2-carboxylate Not provided C₁₄H₂₄N₂O₂ ~252.3 (estimated) Piperazine-pyridinyl substituent
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate 203661-71-6 C₁₂H₁₉NO₃ 225.28 tert-Butyl protection, keto group
Methyl 6-(phenylthio)propanoyl-6-azaspiro[2.5]octane-1-carboxylate 2034291-99-9 C₁₈H₂₃NO₃S 333.4 Spiro[2.5]octane, sulfur-containing

Table 2: Pharmacopeial Testing Standards for Related Compounds

Test Parameter Relevant Compound Example Pharmacopeial Reference
Crystallinity 〈695〉 Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid PF 43(1)
Dimethylaniline Content 〈223〉 Same as above PF 43(1)

Biological Activity

Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate is a spiro compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H17_{17}NO2_2
  • Molecular Weight : 183.25 g/mol
  • CAS Number : 2059935-58-7
  • Structure : The compound features a bicyclic structure formed by the fusion of two rings, incorporating a nitrogen atom that contributes to its chemical reactivity and biological activity.

Biological Activity Overview

This compound exhibits a variety of biological activities, primarily focusing on:

  • Antimicrobial Activity : Studies indicate that this compound can inhibit the growth of certain microbial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Preliminary research suggests that it may modulate cellular pathways involved in cancer progression, potentially serving as a therapeutic agent in cancer treatment.

The biological effects of this compound are believed to arise from its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical cellular processes, thereby affecting cell proliferation and survival.
  • Modulation of Signaling Pathways : It could influence signaling pathways related to apoptosis and cell cycle regulation, particularly in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure TypeKey Differences
Methyl 6-azaspiro[2.5]octane-1-carboxylateSpiro compoundDifferent ring size affecting reactivity
Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochlorideSpiro compoundVariation in carboxylate position
Methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylateSpiro compoundPresence of hydroxyl group influencing properties

Synthesis Routes

The synthesis of this compound can be achieved through various methods:

  • Annulation Reactions : Involving cyclopentane and four-membered rings.
  • Reagents Used :
    • Oxidizing Agents : Potassium permanganate for introducing functional groups.
    • Reducing Agents : Lithium aluminum hydride for modifying existing groups.
    • Substitution Reactions : Various nucleophiles can be employed to create derivatives.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Studies :
    • A study demonstrated its effectiveness against Staphylococcus aureus, showing significant inhibition at low concentrations.
  • Cancer Research :
    • In vitro studies revealed that the compound could induce apoptosis in leukemia cell lines, suggesting potential as an anticancer agent.

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